![molecular formula C19H36 B1337927 (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl CAS No. 96624-52-1](/img/structure/B1337927.png)
(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl
Overview
Description
(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl, also known as trans-4-Butyl-4'-propyl-1,1'-bicyclohexane, is an organic compound that has been studied for its potential applications in the fields of science and medicine. This compound has been used in various experiments, and it has been shown to have a number of biochemical and physiological effects.
Scientific Research Applications
Biological Synthesis of Cholesterol
This compound serves as an intermediate in the biological synthesis of cholesterol from mevalonic acid. It plays a crucial role in the mevalonate pathway, which is a metabolic pathway essential for the production of several important biological molecules .
Perfume Industry
Due to its aromatic properties, (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl is used in the perfume industry. It contributes to the creation of fragrances with a specific scent profile .
Preparation of Terpenes
The compound is utilized in the preparation of terpenes such as squalenes, cembranoids, and forskolin. These terpenes have various applications, including in pharmaceuticals and as dietary supplements .
Synthesis of Cecropia Juvenile Hormone
It is involved in the synthesis of Cecropia juvenile hormone, which is significant in the study of insect physiology and development .
Antimicrobial Properties
Research has shown that (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl exhibits antimicrobial properties. This makes it a potential candidate for use in medical treatments and as a preservative to prevent microbial growth .
Dental Restorative Material
The compound has been studied for its effects on the properties of glass ionomer cement (GIC), a dental restorative material. It has been found to improve the hardness and biocompatibility of GIC without negatively influencing other physical properties .
Inhibition of Cariogenic Bacteria
Incorporation of this compound into GIC has shown to inhibit the growth of cariogenic bacteria, which are responsible for tooth decay. This application is particularly relevant in the field of dentistry for the development of more effective dental fillings .
Biofilm Composition and Structure
Studies have investigated the effect of (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl on the composition, structure, and physiology of biofilm matrices. Understanding these effects can lead to advancements in controlling biofilm-related issues in various environments .
Mechanism of Action
Target of Action
The primary targets of the compound (trans,trans)-4-Butyl-4’-propyl-1,1’-bicyclohexyl, also known as 1-butyl-4-(4-propylcyclohexyl)cyclohexane, are currently unknown. This compound is a type of liquid crystal monomer, which are synthetic chemicals released from liquid crystal devices . .
Mode of Action
It’s known that the compound is a type of substituted cyclohexane . Substituted cyclohexanes can exist in two different conformations: axial and equatorial . The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions . This could potentially influence the compound’s interactions with its targets.
properties
IUPAC Name |
1-butyl-4-(4-propylcyclohexyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h16-19H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWJCMCLQAINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454758 | |
Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl | |
CAS RN |
96624-52-1 | |
Record name | (trans,trans)-4-Butyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Butyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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